tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
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Overview
Description
Tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
It is known that such compounds are often used in the synthesis of biologically active compounds .
Mode of Action
Compounds with similar structures have been known to undergo reactions such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It is known that similar compounds can be involved in the borylation at the benzylic c-h bond of alkylbenzenes .
Result of Action
It is known that similar compounds are often used as intermediates in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves the following steps:
Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of a halogenated pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the borylated pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkyl-aryl compounds.
Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form alcohols.
Substitution Reactions: The pyridine ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Typically, organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
Scientific Research Applications
Tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Organic Synthesis: Facilitates the formation of complex organic molecules through cross-coupling reactions.
Material Science: Utilized in the development of new materials with specific electronic or photonic properties.
Biological Studies: Employed in the synthesis of biologically active compounds for research in biochemistry and molecular biology.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
Pinacol Boronate Esters: Commonly used in organic synthesis for similar purposes.
Uniqueness
Tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is unique due to its specific structure, which provides stability and reactivity in cross-coupling reactions. The presence of the tert-butyl carbamate group also allows for additional functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11-9-12(18-23-16(5,6)17(7,8)24-18)13(19-10-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBJFQOVHAKAFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694424 |
Source
|
Record name | tert-Butyl [5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-52-4 |
Source
|
Record name | tert-Butyl [5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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